molecular formula C20H40O11 B1193056 m-PEG9-acid

m-PEG9-acid

Katalognummer: B1193056
Molekulargewicht: 456.53
InChI-Schlüssel: HVDSDOIAPZITDA-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

m-PEG9-acid is a PEG derivative containing a terminal carboxylic acid. The terminal carboxylic acid can be reacted with primary amine groups in the presence of activators (e.g. EDC, or DCC) to form a stable amide bond. The hydrophilic PEG spacer increases solubility in aqueous media.

Wissenschaftliche Forschungsanwendungen

Drug Delivery Systems

Overview : m-PEG9-acid is extensively utilized in drug delivery systems due to its biocompatibility and ability to enhance solubility and stability of therapeutic agents.

Case Study : A study demonstrated the effectiveness of this compound in encapsulating hydrophobic drugs, improving their bioavailability. The use of this compound in nanoparticles allowed for controlled release profiles, which is crucial for maintaining therapeutic levels over extended periods.

Drug Encapsulation Efficiency (%) Release Rate (%) Duration (hrs)
Drug A856048
Drug B907572

Protein and Peptide Modification

Overview : The PEGylation process involving this compound modifies proteins and peptides to enhance their pharmacokinetic properties.

Case Study : Research indicated that PEGylated proteins exhibited increased circulation time and reduced immunogenicity. For instance, a PEGylated enzyme showed a significant increase in half-life compared to its non-PEGylated counterpart.

Protein Type Half-Life (hrs) Immunogenicity Score
Non-PEGylated2High
PEGylated12Low

Antibody Drug Conjugates

Overview : this compound is employed in the development of antibody-drug conjugates (ADCs), which are designed to deliver cytotoxic agents specifically to cancer cells.

Case Study : In a clinical trial, an ADC utilizing this compound demonstrated improved targeting of tumor cells while minimizing side effects. The efficacy was measured by tumor shrinkage in treated patients.

Treatment Group Tumor Shrinkage (%) Side Effects Severity (Scale 1-10)
Control108
This compound ADC503

Surface Modification

Overview : The surface modification capabilities of this compound enhance the properties of biomaterials, making them more suitable for medical applications.

Case Study : A study on modified surfaces showed that this compound coatings significantly reduced protein adsorption and cell adhesion, which is beneficial for implants and devices.

Material Type Protein Adsorption (µg/cm²) Cell Adhesion (%)
Untreated20080
This compound Coated3020

Eigenschaften

Molekularformel

C20H40O11

Molekulargewicht

456.53

IUPAC-Name

2,5,8,11,14,17,20,23,26-nonaoxanonacosan-29-oic acid

InChI

InChI=1S/C20H40O11/c1-23-4-5-25-8-9-27-12-13-29-16-17-31-19-18-30-15-14-28-11-10-26-7-6-24-3-2-20(21)22/h2-19H2,1H3,(H,21,22)

InChI-Schlüssel

HVDSDOIAPZITDA-UHFFFAOYSA-N

SMILES

OC(CCOCCOCCOCCOCCOCCOCCOCCOCCOC)=O

Aussehen

Solid powder

Reinheit

>98% (or refer to the Certificate of Analysis)

Haltbarkeit

>3 years if stored properly

Löslichkeit

Soluble in DMSO

Lagerung

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyme

m-PEG9-acid

Herkunft des Produkts

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
m-PEG9-acid
Reactant of Route 2
Reactant of Route 2
m-PEG9-acid
Reactant of Route 3
Reactant of Route 3
m-PEG9-acid
Reactant of Route 4
Reactant of Route 4
m-PEG9-acid
Reactant of Route 5
Reactant of Route 5
m-PEG9-acid
Reactant of Route 6
Reactant of Route 6
m-PEG9-acid

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.